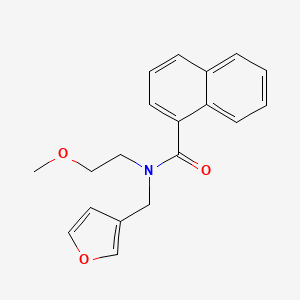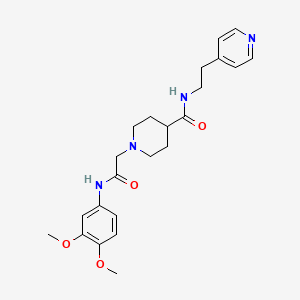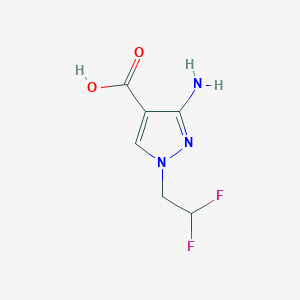
3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Applications
The manipulation of pyrazole carboxylic acids, including structures similar to the specified compound, often focuses on the synthesis of novel compounds with potential biological activities. For example, the experimental and theoretical studies on the functionalization reactions of pyrazole carboxylic acids and their derivatives highlight the synthetic versatility of these compounds. These studies demonstrate the ability to create a variety of N-substituted pyrazole derivatives through reactions with aminophenols and aminopyridines, potentially leading to new materials with interesting properties (Yıldırım & Kandemirli, 2006; Yıldırım, Kandemirli & Demir, 2005).
Biological Activity
Compounds structurally related to "3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxylic acid" have been synthesized and evaluated for their biological activities. For instance, a series of difluoromethylated pyrazole carboxamide derivatives showed significant antifungal activities, suggesting the potential of pyrazole derivatives in developing new antifungal agents (Du et al., 2015).
Antimicrobial Applications
The synthesis and screening of pyrazolopyridine derivatives for their antibacterial activities highlight the potential use of pyrazole carboxylic acid derivatives in creating compounds with antimicrobial properties. Some of these compounds have shown promising results as antibacterial agents, underscoring the importance of pyrazole derivatives in medicinal chemistry (Maqbool et al., 2014).
Material Science Applications
The structural and dynamic properties of pyrazole-4-carboxylic acids, as well as their derivatives, provide insights into their solid-state behaviors, which could inform material science applications. Understanding these properties may lead to the development of materials with specific functionalities based on pyrazole scaffolds (Infantes et al., 2013).
Propiedades
IUPAC Name |
3-amino-1-(2,2-difluoroethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O2/c7-4(8)2-11-1-3(6(12)13)5(9)10-11/h1,4H,2H2,(H2,9,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSNHUYCWBEMBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N,N-diethylacetamide](/img/structure/B2810991.png)
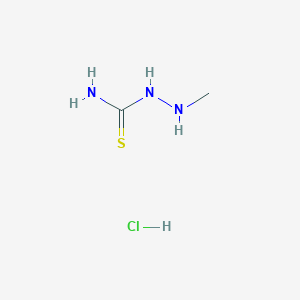


![1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2810996.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-5-methyl-1,2-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2810999.png)

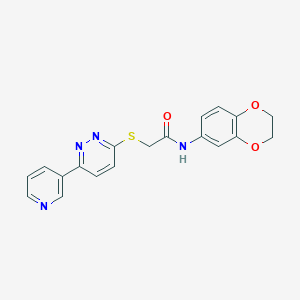
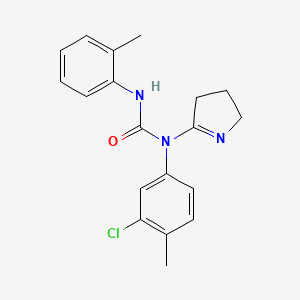
![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2811006.png)

